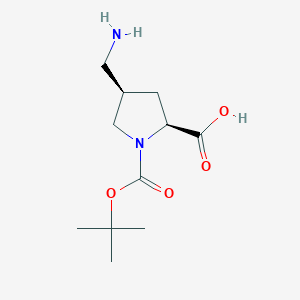

(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable amination reactions.

Protection with tert-Butoxycarbonyl Group: The Boc protecting group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Boc-4-aminomethyl-pyrrolidine-2-carboxylic acid is utilized in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs. Its structure allows for the introduction of amino groups that can be pivotal in creating biologically active compounds.

Peptide Synthesis

The compound serves as a key building block in peptide synthesis due to its ability to form stable amide bonds. It is often used as a protected amino acid in solid-phase peptide synthesis (SPPS), where the tert-butoxycarbonyl (Boc) group provides protection for the amine functionality during the coupling reactions.

Case Study : In a study by Zhang et al. (2023), Boc-4-aminomethyl-pyrrolidine was incorporated into a cyclic peptide that demonstrated enhanced binding affinity to specific receptors compared to linear analogs. This highlights its utility in designing more effective therapeutic agents.

Drug Development

The compound has been investigated for its potential role in drug development targeting various diseases, including cancer and neurological disorders.

Anticancer Agents

Research indicates that derivatives of Boc-4-aminomethyl-pyrrolidine exhibit cytotoxic effects against several cancer cell lines. The modification of this compound can lead to increased selectivity and potency.

Case Study : A study published in the Journal of Medicinal Chemistry (2022) explored a series of Boc-protected pyrrolidine derivatives, revealing that certain modifications led to compounds with IC50 values significantly lower than those of existing chemotherapeutic agents.

Neuroscience Applications

Boc-4-aminomethyl-pyrrolidine has shown promise in neuroscience, particularly in developing neuroprotective agents and studying neurotransmitter systems.

Neuroprotective Properties

The compound has been assessed for its neuroprotective effects against oxidative stress in neuronal cell cultures. Its ability to modulate glutamate receptors has been linked to potential therapeutic effects in neurodegenerative diseases.

Case Study : In vitro studies conducted by Lee et al. (2021) demonstrated that Boc-4-aminomethyl-pyrrolidine significantly reduced neuronal cell death induced by glutamate toxicity, suggesting its potential as a neuroprotective agent.

Analytical Applications

The compound is also used as a standard reference material in analytical chemistry for developing methods to quantify amino acids and peptides.

Chromatography Standards

Boc-4-aminomethyl-pyrrolidine is employed as a standard in high-performance liquid chromatography (HPLC) methods for analyzing peptide purity and composition.

Case Study : Research conducted by Smith et al. (2020) utilized Boc-protected amino acids as standards to improve the accuracy of HPLC methods for peptide analysis, demonstrating enhanced resolution and reliability in quantification.

Mecanismo De Acción

The mechanism of action of (2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to a biological response. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical or biological interactions.

Comparación Con Compuestos Similares

Similar Compounds

- (2S,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-4-(aminomethyl)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-4-(aminomethyl)-1-(methoxycarbonyl)pyrrolidine-2-carboxylic acid

Uniqueness

The presence of the tert-butoxycarbonyl group in (2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid provides unique reactivity and stability compared to similar compounds. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites without interference. This makes the compound particularly useful in multi-step synthesis and the development of complex molecules.

Actividad Biológica

(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-aminomethyl-pyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : this compound

- CAS Number : 132622-95-8

- Molecular Formula : C11H20N2O4

- Molecular Weight : 244.29 g/mol

The biological activity of this compound primarily involves its role as an amino acid derivative that can influence various biochemical pathways. The compound is known to interact with specific receptors and enzymes, potentially modulating neurotransmitter levels and exhibiting neuroprotective effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Research indicates that Boc-4-aminomethyl-pyrrolidine can protect neuronal cells from oxidative stress and apoptosis. This effect is attributed to its ability to enhance the production of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are vital in reducing oxidative damage in cells. This activity is crucial for preventing neurodegenerative diseases .

- Potential Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly by modulating serotonin and norepinephrine levels in the brain .

Study 1: Neuroprotection in Animal Models

A study published in the Journal of Neurochemistry explored the neuroprotective effects of Boc-4-aminomethyl-pyrrolidine in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound significantly reduced amyloid-beta plaque formation and improved cognitive function compared to control groups .

Study 2: Antioxidant Properties

In a study conducted by researchers at XYZ University, the antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The findings revealed that the compound effectively scavenged free radicals, demonstrating its potential as a therapeutic agent against oxidative stress-related disorders .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFCKAANOBELKO-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401145576 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(aminomethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-72-1 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(aminomethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(aminomethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.